methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
Description
Methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic compound featuring a 2,5-dihydro-1H-pyrrol-5-one core substituted with a 4-methoxybenzoyl group, a 5-methylisoxazole ring, and a methyl benzoate ester. Such hybrid architectures are often explored for bioactive properties, particularly antimicrobial and anti-inflammatory activities, as seen in structurally related pyrazole and pyrrolone derivatives .
Synthetic routes for analogous compounds typically involve nucleophilic acyl substitution or condensation reactions. For instance, benzoyl chloride derivatives are reacted with heterocyclic precursors under basic conditions (e.g., calcium hydroxide in dioxane) to install acyl groups, as demonstrated in the synthesis of pyrazolone derivatives . The target compound’s stereoelectronic profile, analyzed via tools like Multiwfn, would reveal electron density distributions critical for noncovalent interactions (e.g., hydrogen bonding, π-π stacking) .
Properties
IUPAC Name |
methyl 4-[(3E)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c1-13-12-18(25-33-13)26-20(14-4-6-16(7-5-14)24(30)32-3)19(22(28)23(26)29)21(27)15-8-10-17(31-2)11-9-15/h4-12,20,27H,1-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVDBZIIJZCRKU-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of methyl 4-(4-hydroxy-3-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, we compare it with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Compounds
*LogP values estimated via fragment-based methods.
Structural and Electronic Differences
- Core Heterocycle: The target compound’s 2,5-dihydro-1H-pyrrol-5-one core differs from pyrazole (e.g., ) or pyrazolone (e.g., ) scaffolds. The dihydropyrrolone ring introduces partial saturation, altering conformational flexibility and electron density compared to fully aromatic systems.
- Substituent Effects: The 4-methoxybenzoyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-withdrawing 4-chlorobenzoyl group in .
- Solubility : The methyl benzoate ester in the target compound enhances solubility in lipid membranes (estimated LogP ~3.2) compared to the more lipophilic 4-chlorobenzoyl derivative (LogP 4.1) .
Bioactivity Trends
- Antibacterial Activity : The 4-chlorobenzoyl pyrazole derivative exhibits confirmed antibacterial activity, likely due to halogen-bonding interactions between the chloro group and bacterial enzyme residues. The target compound’s methoxy group may reduce such interactions but could improve selectivity by avoiding off-target binding.
- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen bonding compared to the non-hydroxylated pyrazolone derivative , which may enhance binding to targets like kinases or proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
